N-1-adamantyl-4-aminobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

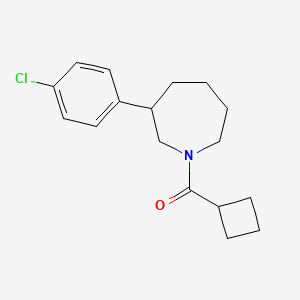

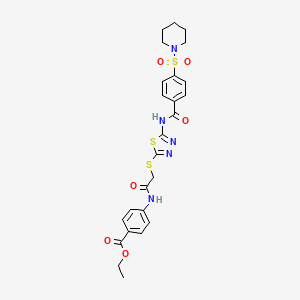

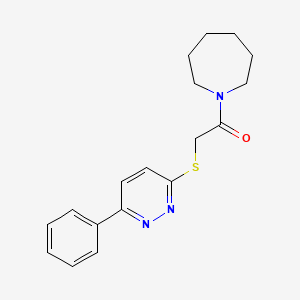

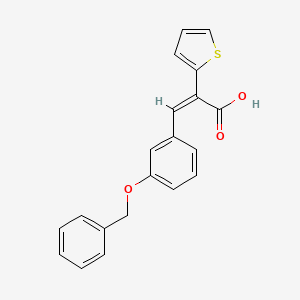

N-1-adamantyl-4-aminobenzenesulfonamide is a chemical compound with the molecular formula C16H22N2O2S . It has a molecular weight of 306.43 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Scientific Research Applications

Electrochemical Degradation of Aromatic Amines

N-1-adamantyl-4-aminobenzenesulfonamide, as part of the aromatic amines family, could potentially be involved in studies related to the electrochemical degradation of aromatic amines. Research demonstrates that aromatic amines with different substituent groups can undergo effective electrochemical oxidation, leading to significant reductions in chemical oxygen demand (COD) and total organic carbon (TOC), indicating efficient degradation. This process, conducted using boron-doped diamond electrodes, showcases the potential of electrochemical methods in treating pollutants like aromatic amines in wastewater (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Synthesis and Protection of Amines

The sulfonamide group is recognized for its versatility in organic synthesis, particularly in the preparation and protection of secondary amines. Techniques such as the Mitsunobu reaction allow for the smooth alkylation of nitrobenzenesulfonamides, yielding N-alkylated sulfonamides in high yields. These sulfonamides can be readily deprotected to give secondary amines, illustrating the role of sulfonamide derivatives like this compound in synthetic chemistry (Fukuyama, Jow, & Cheung, 1995).

Host-Guest Chemistry

Research involving adamantyl groups, such as in this compound, often explores their inclusion in host-guest chemistry. Studies on para-bridged pillar[5]arenes have shown that adamantyl derivatives do not form complexes with certain host molecules due to the bulky nature of the adamantyl group. This highlights the importance of steric factors in molecular recognition and the potential applications of adamantyl-containing compounds in the design of selective host-guest systems (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).

Drug Resistance Studies

The study of drug resistance, particularly in the context of influenza A viruses, is crucial for understanding the effectiveness of adamantane-based antiviral agents. Research has shown a significant increase in resistance to adamantanes, attributed partly to mutations in the M2 protein of the virus. This underscores the need for continuous monitoring and development of new antiviral strategies to combat resistant strains (Bright, Medina, Xu, Perez-Oronoz, Wallis, Davis, Povinelli, Cox, & Klimov, 2005).

Antimycobacterial Agents

The synthesis and evaluation of sulfonamide derivatives for antimycobacterial activity is a significant area of research. Compounds like N-benzyl-2,4-dinitrobenzenesulfonamide have shown high potency against Mycobacterium tuberculosis, surpassing even some clinical agents. This highlights the potential of sulfonamide derivatives in developing new treatments for tuberculosis (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).

Properties

IUPAC Name |

N-(1-adamantyl)-4-aminobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQKPHYUBCDZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)